molecular formula C17H23NO4 B2358075 2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794741-27-7

2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate

Cat. No.: B2358075
CAS No.: 1794741-27-7
M. Wt: 305.374
InChI Key: WHAQFWMFHHATBT-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate is a synthetic organic compound characterized by a cyclohexylamino group linked via a 2-oxoethyl spacer to a 2-methoxyphenyl acetate ester. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-21-15-10-6-5-7-13(15)11-17(20)22-12-16(19)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAQFWMFHHATBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate typically involves the esterification of 2-methoxyphenylacetic acid with 2-(cyclohexylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetates.

Scientific Research Applications

2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the amino substituent, ester group, or aromatic moiety. Key differences in physicochemical properties and inferred biological activities are highlighted below.

Structural Modifications and Physicochemical Properties

Compound Name (CAS/Reference) Structural Features Molecular Weight (g/mol) Key Substituent Effects
Target Compound Cyclohexylamino, 2-oxoethyl, 2-methoxyphenyl acetate ~318* High lipophilicity (cyclohexyl); moderate polarity (methoxy)
[2-(Cyclohexylamino)-2-oxoethyl] 4-(carbamoylamino)benzoate (852174-16-4) Carbamoylamino-benzoate instead of 2-methoxyphenyl acetate ~378* Increased polarity and hydrogen-bonding capacity (carbamoylamino)
[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate Cyclopentylamino instead of cyclohexylamino ~304* Reduced steric bulk and lipophilicity (smaller ring)
[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate (380179-44-2) Benzylmethylamino group, 4-bromophenyl acetate ~435 Increased molecular weight (Br); enhanced halogen bonding potential
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (18522-99-1) Ethyl ester, 4-methoxyphenyl instead of 2-methoxyphenyl ~237 Simplified structure; reduced steric hindrance (ethyl vs. cyclohexyl)
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (99189-60-3) Carboxylic acid instead of ester ~199 Higher solubility in aqueous media (ionizable COOH group)

*Calculated based on molecular formulas.

Biological Activity

2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, targets, and effects on various biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 1794741-27-7

The primary biological target for this compound is believed to be the 5-HT1A receptor , which is a subtype of serotonin receptor. This receptor is implicated in various physiological processes, including mood regulation, anxiety, and sleep cycles.

Mode of Action

The compound interacts with the 5-HT1A receptor by binding to it, leading to alterations in serotonin signaling pathways. The downstream effects can influence neurotransmitter release and neuronal excitability, potentially contributing to antidepressant and anxiolytic effects.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that the compound may possess broad-spectrum antibacterial and antifungal activities, warranting further investigation into its potential therapeutic applications against infections .

Anticancer Activity

In studies examining similar compounds, there is evidence supporting anticancer properties through the modulation of key signaling pathways:

  • VEGFR2 and PPARγ Regulation : The compound has been shown to inhibit VEGFR2 phosphorylation while enhancing PPARγ transcriptional activity in breast cancer cell lines. This dual action could lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    • A study demonstrated that derivatives of the compound exhibited MIC values ranging from 4.69 to 22.9 µM against several Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against C. albicans .
  • Cancer Cell Line Studies :
    • In vitro studies revealed that treatment with related compounds resulted in significant growth inhibition in various breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468). The mechanism involved downregulation of AKT activity and upregulation of pro-apoptotic proteins .

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